molecular formula C11H13F3O B13598433 3-(4-Ethylphenyl)-1,1,1-trifluoropropan-2-ol

3-(4-Ethylphenyl)-1,1,1-trifluoropropan-2-ol

Cat. No.: B13598433
M. Wt: 218.21 g/mol
InChI Key: LWDOULVGJZUVSL-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group and a hydroxyl group attached to a propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 4-ethylbenzaldehyde with a trifluoromethylating agent, followed by reduction to yield the desired alcohol. One common method includes the use of trifluoromethyl iodide and a suitable reducing agent under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-Ethylphenyl)-1,1,1-trifluoropropan-2-one.

    Reduction: Formation of 3-(4-Ethylphenyl)-1,1,1-trifluoropropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Ethylphenyl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions and influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Ethylphenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(4-Ethylphenyl)propanoic acid
  • 3-(4-Ethylphenyl)propanal

Uniqueness

3-(4-Ethylphenyl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

3-(4-ethylphenyl)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C11H13F3O/c1-2-8-3-5-9(6-4-8)7-10(15)11(12,13)14/h3-6,10,15H,2,7H2,1H3

InChI Key

LWDOULVGJZUVSL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC(C(F)(F)F)O

Origin of Product

United States

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